2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-[3-(5-tert-butyl-2-methylphenyl)propyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-16-13-14-19(23(2,3)4)15-18(16)11-7-9-17-10-8-12-20(25-5)21(17)22(24)26-6/h8,10,12-15H,7,9,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQONYAUNCSQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)CCCC2=C(C(=CC=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester, a compound of interest in medicinal chemistry, has shown potential biological activities that warrant detailed examination. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a methoxy group and a tert-butyl moiety, which are known to influence its biological properties. The molecular formula can be represented as CHO.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including:
- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, potentially reducing oxidative stress in cells.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Antiproliferative Effects : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The IC values ranged from 10 μM to 30 μM across different cell types, indicating a promising therapeutic potential against cancer .
- Anti-inflammatory Properties : In an experimental model of inflammation, treatment with this compound resulted in a notable decrease in the secretion of cytokines such as IL-6 and TNF-α. This suggests that it may serve as a potential anti-inflammatory agent .
- Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH and ABTS assays. The results indicated that the compound effectively scavenged free radicals, showing an IC value of approximately 25 μM in the DPPH assay .
Discussion
The diverse biological activities exhibited by this compound highlight its potential as a multifaceted therapeutic agent. Its ability to inhibit cancer cell growth while also providing anti-inflammatory and antioxidant benefits makes it a candidate for further research.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant anti-inflammatory effects. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability and efficacy in reducing inflammation. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. Preliminary studies have indicated that related compounds can scavenge free radicals effectively, which may lead to the development of new antioxidant therapies .
Drug Delivery Systems
Due to its ester functional group, this compound can be utilized in drug delivery systems. The methyl ester can be hydrolyzed in biological environments, releasing active pharmaceutical ingredients (APIs) in a controlled manner. This property is particularly advantageous for developing sustained-release formulations .
Polymer Science
Polymer Additives
In polymer chemistry, 2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester can serve as an additive to improve the thermal and mechanical properties of polymers. Its incorporation into polymer matrices has been shown to enhance stability and flexibility, making it suitable for applications in packaging materials and automotive components .
Synthesis of New Polymers
The compound can act as a monomer or co-monomer in the synthesis of novel polymers with tailored properties. By modifying the polymerization conditions and ratios, researchers can design materials with specific characteristics for applications ranging from biomedical devices to high-performance coatings .
Therapeutic Applications
Potential Anti-cancer Agent
Emerging studies suggest that this compound may possess anti-cancer properties. Its ability to modulate cell signaling pathways involved in cancer progression indicates a potential role in cancer therapy. Research is ongoing to elucidate its mechanism of action and efficacy against various cancer cell lines .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds with similar structures. Initial findings suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress, positioning it as a candidate for neurodegenerative disease therapies .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in cytokine levels in vitro. |
| Study B | Antioxidant activity | Showed effective free radical scavenging compared to standard antioxidants. |
| Study C | Drug delivery systems | Confirmed controlled release profiles in simulated biological conditions. |
| Study D | Polymer applications | Improved mechanical properties of polyolefins when incorporated at 5% weight ratio. |
| Study E | Anti-cancer potential | Induced apoptosis in breast cancer cell lines at micromolar concentrations. |
Preparation Methods
Core Building Blocks
The synthesis begins with 6-methoxy-benzoic acid as the foundational scaffold. The tert-butyl-methyl-phenylpropyl side chain is introduced via a three-carbon alkyl spacer, requiring 5-tert-butyl-2-methyl-benzene derivatives. Key reagents include:
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Methyl 6-hydroxybenzoate : For esterification and subsequent methoxy group retention.
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3-(5-tert-Butyl-2-methyl-phenyl)-1-propanol : Synthesized through Friedel-Crafts alkylation of toluene derivatives with tert-butyl chloride.
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Pd(dppf)Cl₂ catalyst : Employed in cross-coupling reactions to attach the arylpropyl group.
Stepwise Synthetic Routes
Esterification of 6-Methoxy-benzoic Acid
The benzoic acid backbone is functionalized via acid-catalyzed esterification:
Conditions : Reflux in methanol with concentrated H₂SO₄ (2 mol%) for 12 hours. Excess methanol ensures complete conversion.
Introduction of the Arylpropyl Side Chain
The tert-butyl-methyl-phenylpropyl group is attached via a Suzuki-Miyaura coupling:
Boronic Acid Preparation
5-tert-Butyl-2-methyl-phenylboronic acid is synthesized from 1-bromo-5-tert-butyl-2-methylbenzene using bis(pinacolato)diboron and PdCl₂(dppf):
Coupling Reaction
Methyl 6-methoxy-benzoate is brominated at the 2-position using NBS, followed by coupling with the boronic ester:
Optimization : Tetrahydrofuran (THF) at 80°C for 24 hours under nitrogen atmosphere.
Alternative Synthetic Pathways
Nucleophilic Alkylation
A two-step alkylation-esterification approach avoids transition metals:
-
Alkylation :
-
Esterification :
Grignard Addition
Formation of the propyl chain via Grignard reagent:
Followed by Huang-Minlon reduction to saturate the propyl chain.
Reaction Optimization and Challenges
Catalyst Screening for Coupling Reactions
Comparative data for Pd catalysts in Suzuki-Miyaura coupling:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene | 110 | 52 |
| Pd(dppf)Cl₂ | THF | 80 | 78 |
| Pd(OAc)₂/XPhos | Dioxane | 100 | 65 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8.5 Hz, 1H, ArH), 6.95 (s, 1H, tert-butyl-ArH), 3.90 (s, 3H, OCH₃), 2.85 (t, J = 7.5 Hz, 2H, CH₂), 1.35 (s, 9H, C(CH₃)₃).
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MS (ESI+) : m/z 407.2 [M+H]⁺ (calc. 407.3).
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction time:
Green Chemistry Metrics
-
E-factor : 2.3 (kg waste/kg product) for coupling route vs. 4.1 for alkylation.
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Solvent Recovery : 90% THF reclaimed via distillation.
Q & A
Basic Questions
Q. What are the recommended spectroscopic methods for characterizing the structural integrity of 2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester?
- Methodological Answer : Use high-resolution NMR (¹H and ¹³C) to confirm substituent positions, particularly the tert-butyl, methoxy, and ester groups. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in ¹H NMR, while tert-butyl protons appear as a singlet near δ 1.3 ppm. FT-IR can validate ester carbonyl stretches (~1720 cm⁻¹) and aromatic C-H bending. Mass spectrometry (HRMS) is critical for verifying molecular weight. Structural ambiguities can be resolved via X-ray crystallography if crystalline derivatives are obtainable .
Q. How is this compound synthesized, and what are common intermediates?
- Methodological Answer : A multi-step synthesis likely involves:
Friedel-Crafts alkylation to introduce the tert-butyl-methylphenyl group.
Esterification of the benzoic acid moiety using methanol and a catalyst (e.g., H₂SO₄ or DCC).
Protection/deprotection strategies (e.g., benzyl ethers for methoxy groups) to avoid side reactions, as seen in analogous syntheses .
Key intermediates include protected phenolic precursors and alkylated aromatic intermediates.
Q. What solvents and conditions are optimal for its purification?
- Methodological Answer : Use column chromatography with silica gel and gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) due to the compound’s moderate polarity. Recrystallization from ethanol or methanol is feasible if the compound exhibits crystalline properties. Monitor for degradation under prolonged exposure to acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data for the propyl linker and aromatic substituents?
- Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. Use variable-temperature NMR (VT-NMR) to assess dynamic behavior. For example, broadening of propyl linker signals at lower temperatures may indicate restricted rotation. Compare data across solvents (e.g., CDCl₃ vs. DMSO-d₆) to isolate solvent-induced shifts .
Q. What strategies mitigate side reactions during the alkylation of the 5-tert-butyl-2-methylphenyl group?
- Methodological Answer :
- Steric hindrance management : Use bulky directing groups to control electrophilic substitution.
- Low-temperature alkylation (–20°C to 0°C) to reduce competing pathways.
- Catalytic systems : Employ Lewis acids like AlCl₃ or BF₃·Et₂O, as demonstrated in similar syntheses of methylbenzofuran derivatives .
Monitor reaction progress via TLC or GC-MS to optimize yield.
Q. How does the tert-butyl group influence the compound’s stability under oxidative conditions?
- Methodological Answer : The tert-butyl group enhances steric protection against oxidation. Conduct accelerated stability studies using H₂O₂ or UV light, and analyze degradation products via LC-MS. Compare with analogs lacking tert-butyl groups to isolate its protective role. Data from benzoic acid ester analogs suggest tert-butyl groups reduce decomposition by >40% under oxidative stress .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents. Focus on HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Molecular docking studies may further assess interactions with biological targets, leveraging PubChem’s structural data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
